molecular formula C21H30N2O5 B3950010 [1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

Cat. No.: B3950010
M. Wt: 390.5 g/mol
InChI Key: KNQIVOJIJVRMAN-UHFFFAOYSA-N
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Description

[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine backbone with a 4-methylphenylmethyl group and an oxalic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.C2H2O4/c1-16-5-7-17(8-6-16)15-20-13-9-18(10-14-20)19(22)21-11-3-2-4-12-21;3-1(4)2(5)6/h5-8,18H,2-4,9-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQIVOJIJVRMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine backbone The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. The final step involves the addition of oxalic acid to form the desired compound, which is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical processes and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be used in the development of new drugs for treating various diseases, including neurological disorders and cancer.

Industry

Industrially, [1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid apart from these similar compounds is its unique combination of a piperidine backbone with a 4-methylphenylmethyl group and an oxalic acid moiety. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
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[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

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